1-(Methoxymethoxy)cyclohexanemethanol
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Overview
Description
1-(Methoxymethoxy)cyclohexanemethanol is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol It is characterized by the presence of a methoxymethoxy group attached to a cyclohexane ring, which is further connected to a methanol group
Preparation Methods
The synthesis of 1-(Methoxymethoxy)cyclohexanemethanol typically involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Methoxymethoxy)cyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methoxymethoxy)cyclohexanemethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a protecting group for alcohols in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving methoxymethoxy groups.
Mechanism of Action
The mechanism by which 1-(Methoxymethoxy)cyclohexanemethanol exerts its effects involves interactions with specific molecular targets and pathways. For example, the methoxymethoxy group can undergo hydrolysis to release methanol and formaldehyde, which can then participate in further chemical reactions. The cyclohexane ring provides structural stability and influences the compound’s reactivity and solubility .
Comparison with Similar Compounds
1-(Methoxymethoxy)cyclohexanemethanol can be compared with similar compounds such as:
Cyclohexanemethanol: Lacks the methoxymethoxy group, resulting in different chemical properties and reactivity.
4-Methylcyclohexanemethanol: Contains a methyl group on the cyclohexane ring, which alters its physical and chemical characteristics.
Properties
Molecular Formula |
C9H18O3 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
[1-(methoxymethoxy)cyclohexyl]methanol |
InChI |
InChI=1S/C9H18O3/c1-11-8-12-9(7-10)5-3-2-4-6-9/h10H,2-8H2,1H3 |
InChI Key |
PEDDRTQBLXVJQV-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1(CCCCC1)CO |
Origin of Product |
United States |
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